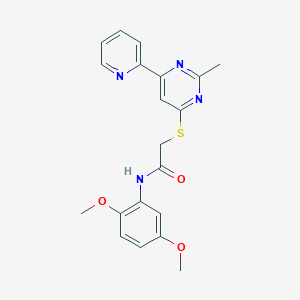
N-(2,5-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, referred to as Epirimil in some studies, has garnered attention for its diverse biological activities, particularly in the realm of anticonvulsant properties. This article delves into its biological activity based on various research findings, including in silico studies, pharmacological assessments, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C19H22N4O2S, with a molecular weight of approximately 382.44 g/mol. Its structure features a thioacetamide linkage and a pyrimidine moiety that plays a crucial role in its biological interactions.
Anticonvulsant Activity
Case Studies and Research Findings:
- In Vivo Studies : Research conducted by Severina et al. demonstrated that Epirimil exhibits significant anticonvulsant activity in animal models. The study indicated that the compound effectively reduced seizure frequency in MES (maximal electroshock seizure) models, suggesting its potential utility in treating epilepsy . The effective dose (ED50) and toxic dose (TD50) were calculated, revealing a favorable protective index, which indicates a low toxicity profile relative to its efficacy.
- Mechanism of Action : The anticonvulsant properties are attributed to a multifactorial mechanism involving modulation of neurotransmitter systems and ion channels. The presence of the pyrimidine ring is believed to enhance binding affinity to GABA receptors, which are critical in seizure modulation .
- Pharmacokinetics : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that Epirimil has favorable pharmacokinetic properties. It shows high gastrointestinal absorption and is predicted to cross the blood-brain barrier (BBB), making it suitable for central nervous system (CNS) applications .
Comparative Biological Activity
To provide a clearer understanding of Epirimil's biological activity compared to related compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Anticonvulsant Activity | Toxicity Profile | BBB Penetration |
|---|---|---|---|---|
| Epirimil | C19H22N4O2S | Significant | Low (Class IV) | Yes |
| Compound A | C18H20N4O3 | Moderate | Moderate (Class III) | Yes |
| Compound B | C20H24N4O2 | High | High (Class II) | No |
Additional Pharmacological Properties
- Toxicity Studies : Toxicological assessments have classified Epirimil as a low toxic substance (Class IV), indicating minimal adverse effects at therapeutic doses. Behavioral tests showed no significant impact on anxiety levels or psycho-emotional activity in treated animals .
- Drug-Likeness and Bioavailability : The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Its log P value indicates moderate lipophilicity, which is essential for drug absorption .
- Potential Therapeutic Applications : Beyond its anticonvulsant effects, there is ongoing research into other therapeutic applications of Epirimil, including anti-inflammatory and analgesic properties due to its ability to modulate various signaling pathways involved in pain perception and inflammation .
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-22-16(15-6-4-5-9-21-15)11-20(23-13)28-12-19(25)24-17-10-14(26-2)7-8-18(17)27-3/h4-11H,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVFQHCOPBGNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














